molecular formula C11H15BrOZn B14887315 2-i-PentyloxyphenylZinc bromide

2-i-PentyloxyphenylZinc bromide

Cat. No.: B14887315
M. Wt: 308.5 g/mol
InChI Key: RUAQUEVGEDNZKR-UHFFFAOYSA-M
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Description

2-i-PentyloxyphenylZinc bromide: is an organozinc compound that has garnered interest in the field of organic synthesis. This compound is characterized by the presence of a zinc atom bonded to a bromine atom and a phenyl ring substituted with a pentyloxy group at the second position. Organozinc compounds are known for their utility in various chemical reactions, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-i-PentyloxyphenylZinc bromide typically involves the reaction of 2-i-Pentyloxyphenyl bromide with zinc in the presence of a suitable solvent. One common method is the use of diethyl ether or tetrahydrofuran (THF) as the solvent. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the zinc.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes offer advantages such as improved safety, scalability, and efficiency. The use of microreactors and flow chemistry techniques allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-i-PentyloxyphenylZinc bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromine bond is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding zinc oxides or reduction to form zinc metal.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include alkyl halides, aryl halides, and organometallic reagents.

    Catalysts: Palladium or nickel catalysts are often employed in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Solvents: Diethyl ether, tetrahydrofuran (THF), and dimethylformamide (DMF) are commonly used solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Negishi coupling reaction, the product would be a new carbon-carbon bond between the phenyl ring and the coupling partner.

Scientific Research Applications

Chemistry: 2-i-PentyloxyphenylZinc bromide is widely used in organic synthesis for the formation of complex molecules. It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Biology and Medicine: In biological research, organozinc compounds like this compound are used to study enzyme mechanisms and to develop new drugs. Their ability to form stable carbon-carbon bonds makes them valuable in the synthesis of biologically active molecules.

Industry: Industrially, this compound is used in the production of fine chemicals and specialty materials. Its role in cross-coupling reactions makes it a valuable tool for the synthesis of polymers, electronic materials, and other advanced materials.

Mechanism of Action

The mechanism of action of 2-i-PentyloxyphenylZinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various chemical reactions, such as nucleophilic substitution or coupling reactions. The zinc atom acts as a Lewis acid, facilitating the formation of new bonds by stabilizing the transition state and lowering the activation energy of the reaction.

Comparison with Similar Compounds

    PhenylZinc bromide: Similar to 2-i-PentyloxyphenylZinc bromide but lacks the pentyloxy substituent.

    2-i-ButoxyphenylZinc bromide: Similar structure but with a butoxy group instead of a pentyloxy group.

    2-i-MethoxyphenylZinc bromide: Contains a methoxy group instead of a pentyloxy group.

Uniqueness: The presence of the pentyloxy group in this compound imparts unique steric and electronic properties to the compound. This can influence its reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis.

Properties

Molecular Formula

C11H15BrOZn

Molecular Weight

308.5 g/mol

IUPAC Name

bromozinc(1+);3-methylbutoxybenzene

InChI

InChI=1S/C11H15O.BrH.Zn/c1-10(2)8-9-12-11-6-4-3-5-7-11;;/h3-6,10H,8-9H2,1-2H3;1H;/q-1;;+2/p-1

InChI Key

RUAQUEVGEDNZKR-UHFFFAOYSA-M

Canonical SMILES

CC(C)CCOC1=CC=CC=[C-]1.[Zn+]Br

Origin of Product

United States

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